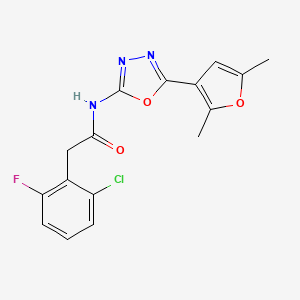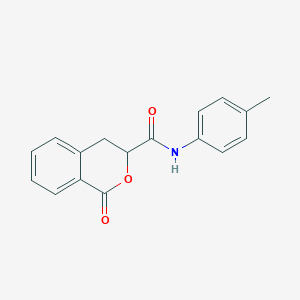![molecular formula C15H10Cl2N4O2S B2397286 N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898650-89-0](/img/structure/B2397286.png)
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives has been a significant area of research. These compounds are designed with multifunctional moieties to evaluate their antibacterial and anti-enzymatic potential. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for the structural elucidation of these molecules (Nafeesa, et al., 2017).
Biological Screening
- The antibacterial screening against gram-negative and gram-positive bacteria has shown that certain compounds within this class can inhibit bacterial growth effectively. Additionally, enzyme inhibition studies, particularly against lipoxygenase (LOX) enzyme, and hemolytic studies to understand cytotoxic behavior, are integral to assessing the therapeutic potential of these compounds (Nafeesa, et al., 2017).
Pharmacological Evaluation
- Some studies focus on the pharmacological evaluation of derivatives, including their antibacterial, hemolytic, and thrombolytic activities. The compounds have shown varying degrees of efficacy against selected bacterial strains, with certain derivatives demonstrating low toxicity and good thrombolytic activity relative to standard drugs. This highlights the potential for these compounds to be further explored in the synthesis of new drugs for treating cardiovascular diseases (Aziz-Ur-Rehman, et al., 2020).
Vibrational Spectroscopic Signatures
- Vibrational spectroscopic signatures via Raman and Fourier transform infrared spectroscopy, coupled with ab initio calculations, have been utilized to characterize the antiviral active molecules within this class. Studies on geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers offer deep insights into the stereo-electronic interactions leading to stability, which is crucial for understanding the pharmacokinetic properties and inhibitory activity against viruses (Jenepha Mary, et al., 2022).
Molecular Docking and Cytotoxicity Studies
- Molecular docking and cytotoxicity studies form a significant part of the research on these compounds, aiming to understand their binding interactions with biological targets and assess their potential as drug candidates. For instance, some N-substituted derivatives have been identified as potential anti-bacterial agents through in vitro screening and computational docking with proteins, demonstrating the method's effectiveness in revealing active binding sites and correlating with bioactivity data (Siddiqui, et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-5-11(17)7-12(6-10)19-13(22)8-24-15-21-20-14(23-15)9-1-3-18-4-2-9/h1-7H,8H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWZDPHWKZVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)


![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)

